Enhanced Aqueous-Phase Thermodynamic Stability: 3-Chlorothiophene vs. 2-Chlorothiophene
Computational studies at the B3LYP/6-311++G** level demonstrate that 3-chlorothiophene exhibits a more favorable aqueous-phase Gibbs free energy (ΔG(aq)) compared to its 2-chloro isomer, indicating greater thermodynamic stability in polar environments [1]. This difference may influence solvation behavior and reactivity in aqueous or protic media.
| Evidence Dimension | Aqueous-phase Gibbs free energy |
|---|---|
| Target Compound Data | -53.342 kcal/mol |
| Comparator Or Baseline | 2-Chlorothiophene: -50.670 kcal/mol |
| Quantified Difference | 2.672 kcal/mol lower (more stable) |
| Conditions | B3LYP/6-311++G** DFT calculations at 298 K |
Why This Matters
The 2.67 kcal/mol greater stabilization of 3-chlorothiophene in aqueous media provides a quantifiable basis for selecting this isomer over 2-chlorothiophene when designing reactions or formulations involving polar or protic conditions.
- [1] Soleimani, M.; Saeidian, H.; Mirjafary, Z. A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. Heterocycl. Commun. 2019, 25, 1, 1-10. View Source
